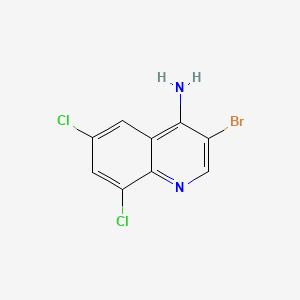![molecular formula C7H5ClIN3 B578001 4-Chloro-6-iodo-7-méthyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363382-83-5](/img/structure/B578001.png)
4-Chloro-6-iodo-7-méthyl-7H-pyrrolo[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both chlorine and iodine atoms, making it a valuable intermediate in the synthesis of various biologically active molecules .
Applications De Recherche Scientifique
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Pharmaceutical Industry: It is employed in the synthesis of various pharmaceutical compounds, including antiviral and anti-inflammatory agents.
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine interacts with its target, the Bcl2 protein, by binding to it . This binding inhibits the function of Bcl2, disrupting its ability to prevent apoptosis . As a result, the cells undergo programmed cell death, which is beneficial in the treatment of diseases like cancer where uncontrolled cell growth is a problem .
Biochemical Pathways
The action of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine affects several biochemical pathways. It up-regulates the expression of genes like P53, BAX, DR4, and DR5, which are involved in promoting apoptosis . On the other hand, it down-regulates the expression of genes like Bcl2, Il-8, and CDK4, which are involved in promoting cell survival and proliferation .
Result of Action
The result of the action of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is the induction of apoptosis in cells . This is achieved through the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . Specifically, it has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . It also increases the percentage of fragmented DNA in treated cells, further indicating the induction of apoptosis .
Analyse Biochimique
Biochemical Properties
It is known that several pyrrolo[2,3-D]pyrimidine derivatives have been tested in vitro against selected human cancer cell lines . These compounds showed promising binding affinities against Bcl2 anti-apoptotic protein .
Cellular Effects
In cellular studies, some pyrrolo[2,3-D]pyrimidine derivatives have shown to exert cytotoxic effects against various cancer cell lines . For instance, certain compounds caused cell cycle arrest at the G1/S phase in MCF7 cells . Other compounds induced the apoptotic death of MCF7 cells .
Molecular Mechanism
Studies on similar compounds suggest that they may interact with Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Temporal Effects in Laboratory Settings
It is known that the compound is stored in a refrigerator and shipped at room temperature, suggesting that it has good stability .
Méthodes De Préparation
The synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrrolo[2,3-D]pyrimidine core, followed by selective halogenation. For instance, the compound can be synthesized by dissolving 4-chloro-7H-pyrrolo[2,3-D]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by filtration and washing to obtain the desired product .
Analyse Des Réactions Chimiques
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can be compared with other halogenated pyrrolo[2,3-D]pyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the iodine and methyl groups, making it less versatile in certain synthetic applications.
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine: Contains a phenylsulfonyl group, which imparts different chemical properties and biological activities.
Propriétés
IUPAC Name |
4-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(8)10-3-11-7(4)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMDANEMIOPSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
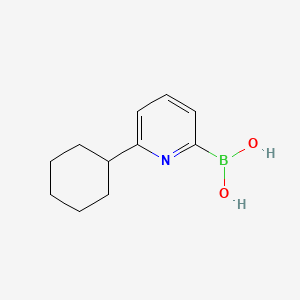

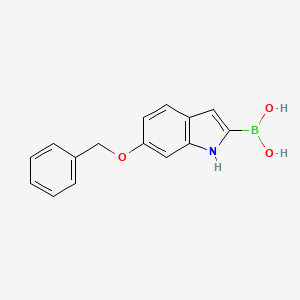



![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)
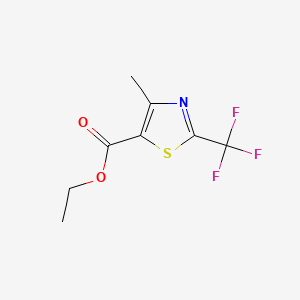
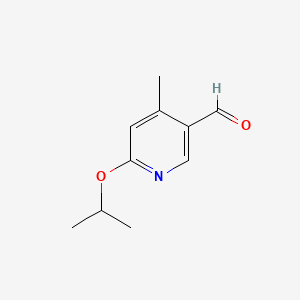
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)
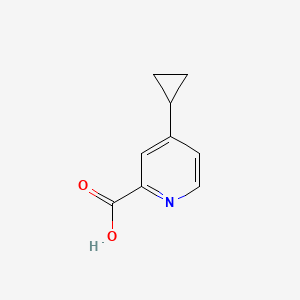

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)
